molecular formula C15H23NO3 B12691629 Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- CAS No. 150988-93-5

Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-

Katalognummer: B12691629
CAS-Nummer: 150988-93-5
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: GJUYFQPGFHICQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C15H23NO3 It is characterized by the presence of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 3-position, and an acetamide group attached to a hexyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and hexylamine.

    Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with hexylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acetylation: The resulting amine is acetylated using acetic anhydride to yield Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-.

Industrial Production Methods

Industrial production of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-: Unique due to the presence of both hydroxy and methoxy groups on the benzene ring.

    Benzeneacetamide, N-hexyl-4-hydroxy-: Lacks the methoxy group, which may affect its chemical and biological properties.

    Benzeneacetamide, N-hexyl-3-methoxy-: Lacks the hydroxy group, which may influence its reactivity and interactions.

Uniqueness

Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is unique due to the combination of hydroxy and methoxy groups on the benzene ring, which can enhance its reactivity and potential biological activities compared to similar compounds.

Eigenschaften

CAS-Nummer

150988-93-5

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

N-hexyl-2-(4-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H23NO3/c1-3-4-5-6-9-16-15(18)11-12-7-8-13(17)14(10-12)19-2/h7-8,10,17H,3-6,9,11H2,1-2H3,(H,16,18)

InChI-Schlüssel

GJUYFQPGFHICQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.